molecular formula C20H24N4O B2808466 [4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone CAS No. 2415501-28-7

[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone

Cat. No. B2808466
CAS RN: 2415501-28-7
M. Wt: 336.439
InChI Key: VWWGVIIDYCMILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone is a chemical compound that has gained significant attention in scientific research. This compound has shown potential in various fields such as medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of [4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone is not fully understood. However, it has been shown to interact with certain proteins in the body, specifically the dopamine transporter and the sigma-1 receptor. These interactions may play a role in the potential therapeutic effects of this compound.
Biochemical and Physiological Effects:
[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may be beneficial for the treatment of neurological disorders. It has also been shown to have anticancer effects, specifically by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of [4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone is its potential as a tool compound for studying the role of certain proteins in the body. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on [4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone. One direction is to further study its potential as a drug candidate for the treatment of neurological disorders and cancer. Another direction is to study its interactions with other proteins in the body to gain a better understanding of its mechanism of action. Additionally, further optimization of the synthesis method may improve the yield and purity of the compound.

Synthesis Methods

The synthesis of [4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone involves several steps. The starting material is 4-cyclopropylpyrimidine-2-amine, which is reacted with 1-bromo-3-methylbenzene to form 4-(3-methylphenyl)pyrimidine-2-amine. This intermediate is then reacted with 1-(4-fluorobenzyl)-4-piperidinone to form the final product. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone has shown potential in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied as a potential anticancer agent. In addition, it has been used as a tool compound to study the role of certain proteins in the body.

properties

IUPAC Name

[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-15-3-2-4-16(13-15)20(25)23-11-8-18(9-12-23)24(17-5-6-17)19-7-10-21-14-22-19/h2-4,7,10,13-14,17-18H,5-6,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWGVIIDYCMILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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